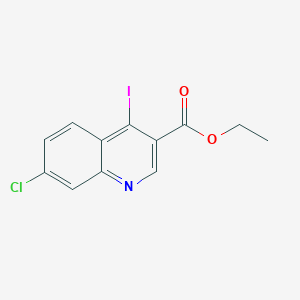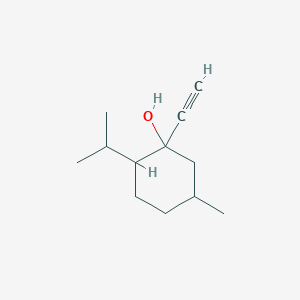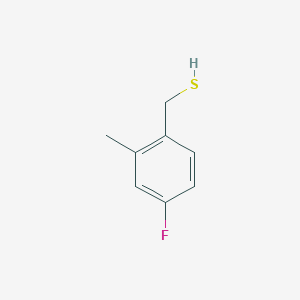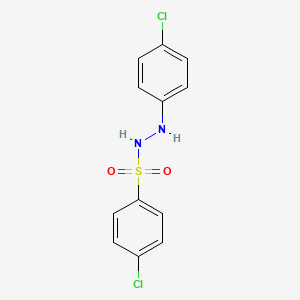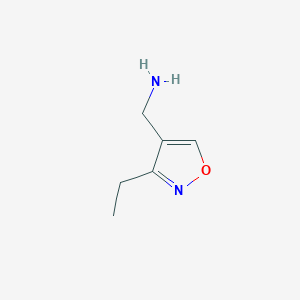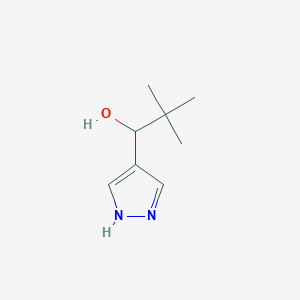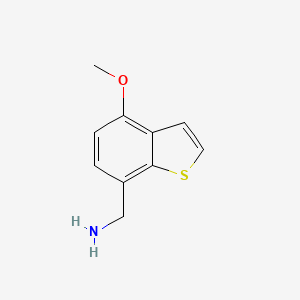![molecular formula C11H13N3 B13076289 n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,3-benzodiazol-2-ylmethyl)cyclopropanamine: is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound features a cyclopropanamine group attached to the benzodiazole moiety, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)cyclopropanamine typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved by the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Cyclopropanamine Group: The benzodiazole core is then reacted with cyclopropanamine under specific conditions to form the final compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of oxidized derivatives of the benzodiazole ring.
Reduction: Formation of reduced derivatives, potentially altering the amine group.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes at the molecular level.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may have potential as a therapeutic agent for various diseases, pending further research.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be used in the production of pharmaceutical compounds, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
- N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)benzonitrile
Uniqueness: N-(1H-1,3-benzodiazol-2-ylmethyl)cyclopropanamine is unique due to the presence of the cyclopropanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2,(H,13,14) |
Clé InChI |
JYYQBSZWLNWSQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
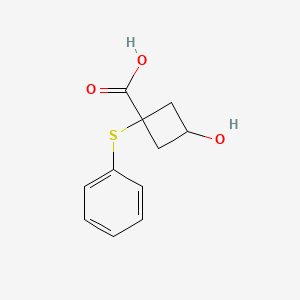

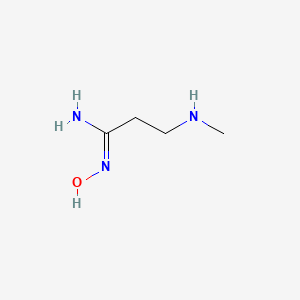
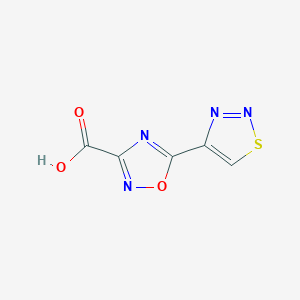
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
